molecular formula C14H14ClNO2 B12316707 (3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

(3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B12316707
M. Wt: 263.72 g/mol
InChI Key: QGBJKSXGAYOVCU-UHFFFAOYSA-N
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Description

(3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a synthetically designed, chiral cyclopenta[c]quinoline derivative of significant interest in advanced pharmaceutical research and development . The compound's distinct molecular architecture, featuring a fused tetracyclic ring system with defined stereocenters (3aR, 4S, 9bS), makes it a valuable scaffold for exploring selective interactions with biological targets . The specific substitutions—a chlorine atom at the 8-position and a methyl group at the 6-position—are typically incorporated to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity, which is crucial in the design of potent and selective receptor ligands or enzyme inhibitors . While the precise mechanism of action for this specific analog is a subject of ongoing investigation, compounds within this structural class are frequently investigated as key intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs) or as tool compounds in preclinical drug discovery programs . This substance is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-7-5-8(15)6-11-9-3-2-4-10(9)13(14(17)18)16-12(7)11/h2-3,5-6,9-10,13,16H,4H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBJKSXGAYOVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(C3C2C=CC3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopenta[c]quinoline core, chlorination, and carboxylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as nitro or halogen groups.

Scientific Research Applications

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting pathways involved in cell growth and survival. In vitro assays have shown promising results against various cancer cell lines.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against bacteria and fungi, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

  • In Vitro Studies : Various assays have demonstrated the ability of this compound to inhibit cancer cell proliferation effectively.
    • For instance, certain derivatives showed significant inhibition rates against specific cancer cell lines (e.g., MLLr leukemic cell lines).
    CompoundIC50 (µM)% Inhibition
    P639.165.15
    P1955.2655.26
  • Mechanistic Insights : Molecular docking studies suggest effective binding to target enzymes such as SIRT3, which plays a role in mitochondrial function and cancer metabolism.

Mechanism of Action

The mechanism of action of (3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name & Substituents Molecular Formula Molecular Weight Key Modifications Biological Activity/Notes References
Target: 8-Cl, 6-Me C₁₄H₁₃ClNO₂ 265.71 Chloro (C8), methyl (C6) Stereospecific activity inferred from analogs
8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid C₁₃H₁₂FNO₂ 233.24 Fluoro (C8) Not explicitly reported; fluoro may enhance bioavailability
8-Nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid C₁₃H₁₂N₂O₄ 260.25 Nitro (C8) Potential electrophilic reactivity; uncharacterized activity
4-(Ethoxycarbonyl)-8-carboxy analog C₁₆H₁₇NO₄ 287.31 Ethoxycarbonyl (C4), carboxylic acid (C8) Increased polarity; used in synthetic intermediates
6-Me, 9-Nitro analog C₁₄H₁₄N₂O₄ 274.28 Methyl (C6), nitro (C9) Steric hindrance at C9 may limit receptor binding
4BP-TQS (α7 nAChR ago-PAM) C₁₇H₁₅BrN₂O₂S 403.28 Bromophenyl (C4), sulfonamide (C8) (+)-Enantiomer (3aR,4S,9bS) is highly active

Key Findings:

Methyl (C6): Introduces steric bulk that may stabilize receptor interactions without significant electronic effects. Stereochemistry: The 3aR,4S,9bS configuration (as in 4BP-TQS) is essential for α7 nAChR modulation, suggesting similar stereochemical requirements for the target compound.

Functional Group Trade-offs :

  • Nitro Groups : While nitro-substituted analogs (e.g., C8-nitro) are synthetically accessible, they may introduce metabolic instability or toxicity.
  • Carboxylic Acid vs. Ethoxycarbonyl : The free carboxylic acid at C4 (target compound) likely enhances hydrogen-bonding capacity compared to esterified derivatives.

Notes

Stereochemical Purity : The 3aR,4S,9bS configuration must be confirmed via X-ray crystallography or chiral HPLC to ensure biological relevance.

Handling Precautions : Follow GHS guidelines for carboxylic acid-containing compounds, including PPE and ventilation.

Data Gaps: Limited solubility, pKa, and pharmacokinetic data for the target compound necessitate further characterization.

Biological Activity

The compound (3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a member of the cyclopentaquinoline family and exhibits significant biological activity. Its unique structure contributes to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C14H14ClNO2
  • Molecular Weight : 263.72 g/mol
  • CAS Number : 956629-74-6

The presence of a chloro substituent and a carboxylic acid group enhances the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. A study focusing on chloro analogs of related compounds demonstrated that they effectively inhibited the growth of various bacteria, including Escherichia coli and Lactobacillus plantarum. The inhibitory activity was notably higher for compounds with a 7-chloro substitution compared to other analogs . This suggests that the chloro group may enhance the antimicrobial efficacy of the compound.

Anticancer Activity

Preliminary studies indicate that similar cyclopentaquinolines may possess anticancer properties. The structural characteristics of (3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid allow it to interact with specific cellular pathways involved in cancer progression. Computational analyses suggest potential interactions with key proteins involved in cell signaling and apoptosis.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has also been noted. Compounds in this class may inhibit pro-inflammatory cytokines and other mediators involved in chronic inflammation, making them candidates for further investigation in inflammatory disease models.

The biological activities of this compound are likely mediated through interactions with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in mediating cellular responses to external stimuli. The compound may influence GPCR signaling pathways, which are pivotal in inflammation and cancer biology .

Case Studies and Research Findings

  • Antimicrobial Study : A comparative study on chloro analogs showed that the 8-chloro variant exhibited significant growth inhibition against E. coli, with a relative effectiveness ranking that highlighted its superior performance over other analogs .
  • Anticancer Potential : Computational modeling studies have indicated that this compound could bind effectively to cancer-related targets, suggesting a pathway for future experimental validation.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of E. coli and Lactobacillus
AnticancerPotential interactions with cancer pathways
Anti-inflammatoryModulation of pro-inflammatory cytokines

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